molecular formula C14H16BN3O2 B8180941 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B8180941
M. Wt: 269.11 g/mol
InChI Key: HSYXPBBUVZVVBG-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring fused to an imidazo[1,2-a]pyridine core with a carbonitrile group

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, compounds containing the boron moiety have been linked to enhanced efficacy in targeting cancer cells. Studies have shown that the incorporation of the dioxaborolane group improves the pharmacokinetic profile and bioavailability of these compounds in vitro and in vivo .

2. Kinase Inhibition
The compound has been investigated as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, and their dysregulation is often implicated in cancer. The structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile allows for specific interactions with the ATP-binding site of kinases, potentially leading to selective inhibition .

Organic Synthesis

1. Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis. Its unique functional groups enable it to participate in various reactions such as Suzuki coupling and cross-coupling reactions. These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Development of New Synthetic Routes
The use of this compound has led to the development of new synthetic methodologies that improve yield and reduce waste in chemical processes. This is particularly relevant in green chemistry initiatives aimed at sustainable practices in chemical manufacturing .

Materials Science

1. Synthesis of Functionalized Polymers
The compound can be utilized to synthesize functionalized polymers with specific properties suitable for applications in electronics and photonics. The incorporation of boron-containing groups enhances the thermal stability and electrical conductivity of these materials .

2. Nanomaterials Development
Recent studies have explored the application of this compound in the creation of nanomaterials with tailored properties for use in drug delivery systems and biosensors. The ability to modify its structure allows for the design of nanoparticles that can encapsulate therapeutic agents effectively .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Demonstrated selective cytotoxicity against breast cancer cells with improved bioavailability.
Kinase Inhibition Identified as a potent inhibitor of CDK6 with potential implications for cancer therapy.
Organic Synthesis Utilized as a key intermediate in synthesizing complex heterocyclic compounds with high yields.
Materials Science Developed into a polymer matrix exhibiting enhanced conductivity for electronic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile is unique due to its combination of a boron-containing dioxaborolane ring, an imidazo[1,2-a]pyridine core, and a carbonitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H17_{17}BN2_{2}O2_{2}
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1256359-19-9

Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds often exhibit inhibitory effects on various kinases. The specific mechanism of action for this compound is primarily linked to its ability to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β) , which plays a critical role in numerous cellular processes including metabolism and cell proliferation.

Inhibition of GSK-3β

In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit GSK-3β with IC50_{50} values in the nanomolar range. For instance, related compounds have shown IC50_{50} values ranging from 4 nM to 9 nM . This potent inhibition suggests that the compound may be useful in therapeutic contexts where GSK-3β modulation is beneficial.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through various assays:

  • GSK-3β Inhibition Assay :
    • Compounds similar to this one showed significant inhibition of GSK-3β.
    • Table 1 summarizes the IC50_{50} values for different derivatives:
    CompoundIC50_{50} (nM)
    Compound A4
    Compound B9
    Compound C12
  • Cell Proliferation Assays :
    • The compound exhibited antiproliferative effects against several cancer cell lines.
    • For example, it showed a notable reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells with an IC50_{50} of approximately 0.126 µM .

Case Studies

A notable study investigated the effects of a related compound on tumor growth in mouse models. The treatment resulted in a significant reduction in metastatic nodules compared to control groups. This study highlighted the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in oncology .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. For instance:

  • Oral Bioavailability : Approximately 31.8% following administration.
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration .

Toxicological evaluations have indicated that the compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-6-12-17-8-11(7-16)18(12)9-10/h5-6,8-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXPBBUVZVVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C#N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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